1-Methylspiro[2.6]nonane
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Overview
Description
1-Methylspiro[2.6]nonane is a spirocyclic alkane characterized by a unique structure where two rings are connected through a single carbon atom, known as the spirocenter. This compound is part of the broader class of spiroalkanes, which are notable for their non-planar, three-dimensional structures. The presence of a methyl group at the spirocenter further distinguishes this compound from other spiroalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[2.6]nonane typically involves cyclization reactions where smaller cyclic compounds are fused together. One common method is the reaction of a cyclohexanone derivative with a suitable methylene donor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic cyclization using metal catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or other functional groups back to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NaOH, KOH)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .
Scientific Research Applications
1-Methylspiro[2.6]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methylspiro[2.6]nonane in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Spiro[2.5]octane: Another spirocyclic alkane with a smaller ring size.
Spiro[3.5]nonane: Similar in structure but lacks the methyl group at the spirocenter.
Spiro[4.4]nonane: Features a different ring size and configuration.
Uniqueness: 1-Methylspiro[2.6]nonane is unique due to the presence of the methyl group at the spirocenter, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42836-34-0 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2-methylspiro[2.6]nonane |
InChI |
InChI=1S/C10H18/c1-9-8-10(9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
InChI Key |
HHPBMBNZOMFERU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC12CCCCCC2 |
Origin of Product |
United States |
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